Hexaphenyldigermane

Descripción general

Descripción

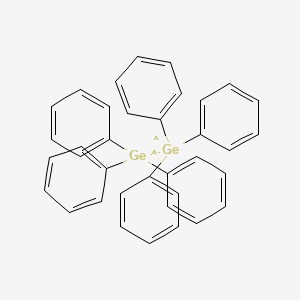

Hexaphenyldigermane is an organogermanium compound with the chemical formula (C₆H₅)₃GeGe(C₆H₅)₃. It consists of two germanium atoms bonded together, each attached to three phenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Hexaphenyldigermane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylgermanium chloride with sodium in liquid ammonia. This reaction produces this compound along with sodium chloride as a byproduct . Another method involves the cleavage of this compound by bromine in refluxing tetrachloromethane to form bromotriphenylgermane .

Análisis De Reacciones Químicas

Hexaphenyldigermane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be cleaved by bromine to form bromotriphenylgermane . It also reacts with sodium in liquid ammonia to form (triphenylgermyl)sodium . Additionally, this compound can react with dysprosium diiodide at elevated temperatures to produce a polymer .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Transformations

Hexaphenyldigermane is a versatile reagent in organic synthesis, particularly for the formation of Ge-Ge bonds. Its reactions with electrophiles, such as triflic acid (HOTf), have been extensively studied. For instance, HPDG can be transformed into triflate derivatives through electrophilic substitution reactions. The phenyl groups in HPDG can be substituted by various functional groups, enhancing its utility as a building block for more complex organogermanes .

Case Study: Triflate Formation

In a notable study, this compound reacted with HOTf to yield monogermyltriflates, demonstrating its potential in synthesizing functionalized organogermanes. The reaction conditions were optimized to achieve high yields of the desired products while minimizing byproducts . The ability to form such triflate derivatives opens pathways for further transformations and applications in materials chemistry.

Materials Science

Role in Semiconductor Chemistry

This compound has implications in semiconductor technology due to its germanium content. Germanium is a crucial element in the fabrication of semiconductor devices. HPDG can serve as a precursor for germanium-containing materials, which are essential for developing high-performance electronic components. Its ability to undergo thermal decomposition makes it suitable for vapor-phase deposition processes used in semiconductor manufacturing .

Optical Properties and Applications

The optical properties of this compound have been investigated through absorption spectroscopy. The compound exhibits interesting electronic characteristics that can be exploited in optoelectronic applications. Studies have shown that the introduction of various substituents on the phenyl groups can significantly alter its optical behavior, making it a candidate for applications in photonic devices .

Photochemistry

Radical Formation and Mechanisms

HPDG has been studied for its photochemical behavior, particularly regarding radical formation upon irradiation. Research indicates that photolysis of this compound leads to the generation of triphenylgermyl radicals, which can participate in further chemical reactions. This property is valuable for initiating radical-based synthetic pathways and exploring new reaction mechanisms .

Case Study: EPR Studies

Electron Paramagnetic Resonance (EPR) studies have demonstrated the formation of radicals from this compound under photolytic conditions. These studies provide insights into the underlying mechanisms of radical generation and stabilization, which are crucial for developing new photochemical reactions involving organogermanes .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of hexaphenyldigermane involves its ability to form stable bonds with other elements and compounds. The phenyl groups attached to the germanium atoms provide stability and influence the compound’s reactivity. The germanium-germanium bond in this compound is relatively stable, but it can be cleaved under specific conditions, leading to the formation of various products .

Comparación Con Compuestos Similares

Hexaphenyldigermane can be compared with other similar compounds, such as tetraphenylgermane and hexakis(pentafluorophenyl)digermane. Tetraphenylgermane consists of a single germanium atom bonded to four phenyl groups, making it less complex than this compound . Hexakis(pentafluorophenyl)digermane, on the other hand, has a higher reactivity due to the presence of electron-withdrawing pentafluorophenyl groups, which makes it more reactive than this compound .

Conclusion

This compound is a fascinating compound with unique structural and electronic properties Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific fields

Propiedades

InChI |

InChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHWEIUKAAZLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Ge2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422542 | |

| Record name | Hexaphenyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-39-9 | |

| Record name | Hexaphenyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.